3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-21(2)14-5-3-4-13(10-14)17(22)18-11-15-19-16(20-23-15)12-6-8-24-9-7-12/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDORGCJZHKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have shown significant activity against various strains of bacteria, including resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
- In Vivo Efficacy :
Cytotoxicity and Selectivity
Studies on the cytotoxic effects of these compounds indicate that while they exhibit significant antibacterial properties, they also maintain a favorable selectivity profile against human cell lines.
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Case Study 1: Efficacy Against MRSA
A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of an oxadiazole derivative similar to this compound against MRSA infections in mice. The treatment resulted in a significant reduction in bacterial counts in infected tissues compared to untreated controls.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated that modifications to the benzamide core significantly enhanced anticancer activity against various tumor cell lines while maintaining low toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:
Key Observations:
Oxadiazole vs. Isoxazole Systems : The target compound’s 1,2,4-oxadiazole ring (vs. isoxazole in ) provides enhanced metabolic stability due to reduced susceptibility to enzymatic hydrolysis. Oxadiazoles also act as bioisosteres for carboxylic acids, improving bioavailability .
Thian-4-yl vs. Aromatic Substituents : The thian-4-yl group introduces a sulfur atom, increasing lipophilicity (logP ~2.5 estimated) compared to phenyl or benzyl groups (e.g., logP ~3.0 for AM-2201 derivatives ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Q & A
Q. What are the key structural features of 3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, and how do they influence its reactivity?
The compound combines a benzamide core with a dimethylamino group, a 1,2,4-oxadiazole ring, and a thiane (thian-4-yl) substituent. The oxadiazole ring enhances metabolic stability and π-stacking interactions, while the thiane group may contribute to lipophilicity and membrane permeability . The dimethylamino group acts as a weak base, potentially influencing solubility and binding to biological targets.
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
Synthesis typically involves:
Oxadiazole formation : Cyclization of a nitrile and hydroxylamine under reflux in ethanol or acetonitrile .
Amide coupling : Using coupling agents like EDCI/HOBt to attach the benzamide moiety to the oxadiazole-methyl group .
Thiane incorporation : Thiol-ene "click" chemistry or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Optimal conditions include controlled temperatures (60–80°C), anhydrous solvents (DMF or acetonitrile), and catalytic bases (e.g., triethylamine) to minimize side reactions .
Q. How is the compound characterized, and what analytical methods validate purity?
- NMR spectroscopy : Confirms regiochemistry of the oxadiazole ring and substitution patterns .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) can skew results. Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
- Assay conditions : pH, solvent (DMSO concentration), or cell line differences. Standardize protocols (e.g., ≤0.1% DMSO in cellular assays) and include positive controls .
- Off-target effects : Perform kinome-wide profiling or proteomics to identify non-specific interactions .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Oxadiazole modification : Replace the methylene linker with a cyclopropyl group to reduce oxidative metabolism .
- Thiane substitution : Introduce electron-withdrawing groups (e.g., fluorine) on the thiane ring to enhance resistance to CYP450 enzymes .
- Prodrug design : Mask the dimethylamino group as a phosphate ester for improved aqueous solubility and delayed hydrolysis .
Q. How do computational methods aid in target identification and binding mode prediction?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora A) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR models : Correlate substituent electronegativity or logP values with inhibitory activity to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
